4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide 4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0745035
InChI: InChI=1S/C19H22FN3O3S/c1-21(2)27(25,26)16-9-7-15(8-10-16)19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,11-14H2,1-2H3
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Molecular Formula: C19H22FN3O3S
Molecular Weight: 391.5 g/mol

4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

CAS No.:

Cat. No.: VC0745035

Molecular Formula: C19H22FN3O3S

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide -

Specification

Molecular Formula C19H22FN3O3S
Molecular Weight 391.5 g/mol
IUPAC Name 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C19H22FN3O3S/c1-21(2)27(25,26)16-9-7-15(8-10-16)19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,11-14H2,1-2H3
Standard InChI Key NYNYFUFENQEEKX-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator